

Hazardous Properties of 2,4-Dinitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,4-Dinitrobenzoic acid*

Cat. No.: *B146820*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hazardous properties of **2,4-Dinitrobenzoic acid** (CAS No. 610-30-0), a chemical intermediate used in various industrial applications, including the synthesis of dyes and pharmaceuticals.^[1] This document consolidates available data on its physicochemical properties, toxicological profile, and environmental hazards. It is intended to serve as a critical resource for researchers, scientists, and drug development professionals to ensure safe handling, storage, and disposal of this compound. While specific quantitative toxicity data such as LD50 and LC50 values for **2,4-Dinitrobenzoic acid** are not readily available in the public domain, this guide summarizes its known hazards based on qualitative data from safety data sheets and genotoxicity studies. The experimental protocols described are based on internationally recognized OECD guidelines for chemical safety testing.

Chemical and Physical Properties

2,4-Dinitrobenzoic acid is a yellow crystalline solid.^[1] A summary of its key chemical and physical properties is presented in Table 1.

Property	Value	Reference
Chemical Formula	$C_7H_4N_2O_6$	[2] [3]
Molecular Weight	212.12 g/mol	[4] [5]
CAS Number	610-30-0	[1] [2] [3] [4]
Appearance	Light yellow powder/solid	[2] [6]
Melting Point	181 - 184 °C	[2] [6]
Solubility	Sparingly soluble in water.	[1]

Toxicological Properties

The primary toxicological concerns associated with **2,4-Dinitrobenzoic acid** are acute toxicity upon ingestion, skin and eye irritation, and respiratory tract irritation.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[6\]](#)[\[7\]](#) The toxicological properties have not been fully investigated.[\[6\]](#)

Acute Toxicity

2,4-Dinitrobenzoic acid is classified as harmful if swallowed (Acute oral toxicity, Category 4).[\[2\]](#)[\[6\]](#) Specific LD50 (oral, dermal) and LC50 (inhalation) values for **2,4-Dinitrobenzoic acid** are not available in the reviewed literature.

Skin Corrosion/Irritation

This compound is classified as causing skin irritation (Skin Corrosion/Irritation, Category 2).[\[1\]](#)[\[2\]](#)[\[6\]](#)[\[7\]](#)

Serious Eye Damage/Eye Irritation

2,4-Dinitrobenzoic acid is classified as causing serious eye irritation (Serious Eye Damage/Eye Irritation, Category 2).[\[1\]](#)[\[2\]](#)[\[6\]](#)[\[7\]](#)

Respiratory or Skin Sensitization

No information is available regarding the potential for respiratory or skin sensitization.

Germ Cell Mutagenicity

Limited studies have investigated the genotoxic potential of **2,4-Dinitrobenzoic acid**. It has been evaluated in bacterial mutagenicity assays (Ames test), in vitro chromosomal aberration tests, and in vivo micronucleus assays. One study reported that **2,4-Dinitrobenzoic acid** was positive for inducing micronuclei in human hepatoma (HepG2) cells.

Carcinogenicity

There is no information available on the carcinogenicity of **2,4-Dinitrobenzoic acid**.

Reproductive Toxicity

There is no information available on the reproductive toxicity of **2,4-Dinitrobenzoic acid**.

Specific Target Organ Toxicity (Single and Repeated Exposure)

2,4-Dinitrobenzoic acid may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3).[1][2][6] There is no information available on specific target organ toxicity from repeated exposure.

Hazard Identification and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products. The GHS classification for **2,4-Dinitrobenzoic acid** is summarized in Table 2.

Hazard Class	Hazard Category	Hazard Statement
Acute toxicity, Oral	Category 4	H302: Harmful if swallowed
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	Category 2	H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure	Category 3, Respiratory tract irritation	H335: May cause respiratory irritation

Source:[1][2][4][6]

Signal Word: Warning[1][2][4][6]

Hazard Pictograms:

- alt text

Experimental Protocols (Based on OECD Guidelines)

While specific experimental reports for **2,4-Dinitrobenzoic acid** are not readily available, the following sections describe the general methodologies based on OECD test guidelines that would be used to assess its hazardous properties.

Acute Oral Toxicity - OECD Test Guideline 401

This test provides information on health hazards likely to arise from a single oral exposure to a substance.

- Test Animals: Typically rats, one sex (usually females as they are generally slightly more sensitive).
- Procedure: A single dose of the substance is administered by gavage to a group of fasted animals. Several dose levels are used to determine the LD50 value.
- Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.

Skin Irritation - OECD Test Guideline 404

This test assesses the potential of a substance to cause skin irritation.

- Test Animals: Albino rabbits.
- Procedure: A small amount of the test substance (0.5 g for solids) is applied to a shaved patch of skin and covered with a gauze patch for a 4-hour exposure period.

- Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.

Eye Irritation - OECD Test Guideline 405

This test evaluates the potential of a substance to cause eye irritation or damage.

- Test Animals: Albino rabbits.
- Procedure: A small amount of the test substance (0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.
- Observations: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.

Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471

This in vitro test is used to detect gene mutations.

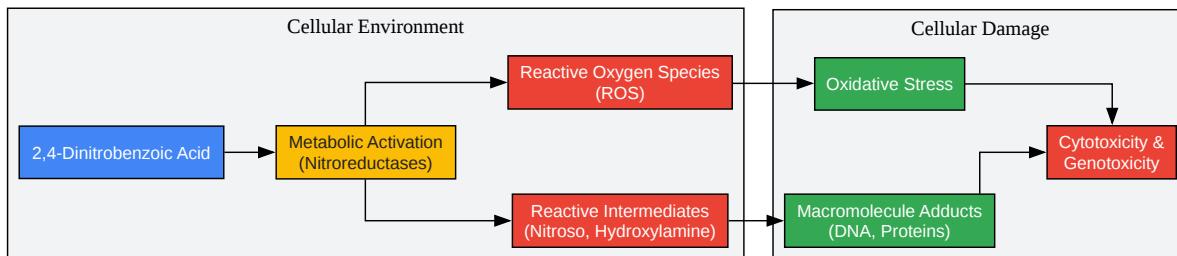
- Test System: Strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine for *Salmonella*).
- Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix).
- Endpoint: A positive result is indicated by a significant increase in the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) compared to the control.

In Vitro Mammalian Chromosomal Aberration Test - OECD Test Guideline 473

This test identifies substances that cause structural chromosome aberrations in cultured mammalian cells.^[3]

- **Test System:** Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human lymphocytes.
- **Procedure:** Cells are exposed to the test substance for a short or long duration, with and without metabolic activation. Cells are then arrested in metaphase, harvested, and chromosomes are examined microscopically for structural abnormalities.
- **Endpoint:** A significant increase in the percentage of cells with chromosomal aberrations compared to the control indicates a positive result.

In Vivo Mammalian Erythrocyte Micronucleus Test - OECD Test Guideline 474


This test detects damage to chromosomes or the mitotic apparatus *in vivo*.[\[8\]](#)[\[9\]](#)

- **Test Animals:** Typically mice or rats.
- **Procedure:** Animals are exposed to the test substance, usually by oral gavage or intraperitoneal injection. Bone marrow or peripheral blood is collected at appropriate times after treatment.
- **Endpoint:** The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined. A significant increase in micronucleated cells in treated animals compared to controls indicates genotoxic activity.[\[8\]](#)

Signaling Pathways and Mechanisms of Toxicity

Specific signaling pathways and detailed mechanisms of toxicity for **2,4-Dinitrobenzoic acid** have not been fully elucidated in the available scientific literature. However, the toxicity of nitroaromatic compounds, in general, is often linked to their metabolism.

The bioreduction of the nitro group is a central process in the toxicological mechanism of nitroaromatic compounds. This can lead to the formation of reactive intermediates, such as nitroso and hydroxylamine derivatives, which can bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity. This process can also generate reactive oxygen species (ROS), leading to oxidative stress.

[Click to download full resolution via product page](#)

Caption: General metabolic activation and toxicity pathway for nitroaromatic compounds.

First Aid Measures

In case of exposure to **2,4-Dinitrobenzoic acid**, the following first aid measures are recommended:[2][6]

- Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2][6]
- Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[2][6]
- Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[2][6]
- Ingestion: Call a physician or poison control center immediately. Do NOT induce vomiting. Rinse mouth with water.[6]

Handling, Storage, and Disposal

- Handling: Wear personal protective equipment (gloves, eye protection, lab coat). Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Use only in a well-ventilated area. [6][7]

- Storage: Keep container tightly closed in a dry and well-ventilated place.[2]
- Disposal: Dispose of contents/container to an approved waste disposal plant.[2][6]

Environmental Hazards

Information on the environmental hazards of **2,4-Dinitrobenzoic acid** is limited. It is important to prevent its release into the environment.[6]

Conclusion

2,4-Dinitrobenzoic acid is a hazardous chemical that requires careful handling and appropriate safety precautions. It is harmful if swallowed and causes skin, eye, and respiratory irritation. While specific quantitative toxicity data and detailed mechanistic studies are lacking, the available information warrants a cautious approach to its use in any setting. Researchers and professionals must adhere to the recommended safety guidelines to minimize the risk of exposure and environmental contamination. Further research is needed to fully characterize the toxicological profile of this compound.

Disclaimer

This document is intended for informational purposes only and does not constitute a legal or professional opinion. The information provided is based on a review of publicly available data and may not be exhaustive. Users of this guide are responsible for consulting original source materials and complying with all applicable laws and regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. daikinchemicals.com [daikinchemicals.com]
- 2. daikinchemicals.com [daikinchemicals.com]
- 3. criver.com [criver.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. daikinchemicals.com [daikinchemicals.com]
- 8. nucro-technics.com [nucro-technics.com]
- 9. oecd.org [oecd.org]
- To cite this document: BenchChem. [Hazardous Properties of 2,4-Dinitrobenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146820#hazardous-properties-of-2-4-dinitrobenzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com